Comparative MIC Analysis: Closthioamide vs. Ciprofloxacin Against MRSA and VRE Clinical Isolates
Closthioamide demonstrates 125-fold superior potency against MRSA USA300 compared to ciprofloxacin, and 4-fold superior potency against VRE compared to ciprofloxacin. Against MRSA USA300, CTA exhibits an MIC of 0.04 mg/L while ciprofloxacin requires >5 mg/L [1]. Against VRE BM 4147, CTA exhibits an MIC of 0.4 mg/L versus ciprofloxacin's 1.6 mg/L [1]. These data establish CTA's quantitative advantage against clinically problematic Gram-positive pathogens resistant to first-line therapies.
| Evidence Dimension | Minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MRSA USA300: 0.04 mg/L; VRE BM 4147: 0.4 mg/L |
| Comparator Or Baseline | Ciprofloxacin: MRSA USA300 >5 mg/L; VRE BM 4147: 1.6 mg/L |
| Quantified Difference | MRSA USA300: >125-fold lower MIC; VRE: 4-fold lower MIC |
| Conditions | Broth microdilution assay, Mueller-Hinton broth, 37°C, 18-24 h incubation |
Why This Matters
This head-to-head MIC comparison directly informs compound selection for antibacterial screening programs targeting drug-resistant Gram-positive pathogens.
- [1] Chiriac AI, Kloss F, Krämer J, Vuong C, Hertweck C, Sahl HG. Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors. J Antimicrob Chemother. 2015;70(9):2576-88. Table 1. View Source
